molecular formula C6H5ClN2O2 B146338 2-Chloro-5-nitroaniline CAS No. 6283-25-6

2-Chloro-5-nitroaniline

Cat. No.: B146338
CAS No.: 6283-25-6
M. Wt: 172.57 g/mol
InChI Key: KWIXNFOTNVKIGM-UHFFFAOYSA-N
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Description

2-Chloro-5-nitroaniline is an organic compound characterized by the presence of an amino group (NH₂) at the fifth position, a nitro group (NO₂) at the second position, and a chlorine atom at the second position of the aromatic ring. This compound is known for its electron-donating and electron-accepting properties, making it a valuable intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitroaniline typically involves the nitration of 2-chloroaniline. The process begins with the chlorination of aniline to produce 2-chloroaniline, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and minimizes the risk of side reactions. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Hydroxide ions, aqueous medium.

    Oxidation: Nitric acid, sulfuric acid.

Major Products:

Scientific Research Applications

Organic Chemistry

2-Chloro-5-nitroaniline serves as an essential intermediate in the synthesis of various organic compounds, including:

  • Dyes and Pigments: It is used to produce colorants for textiles and other materials.
  • Pharmaceuticals: The compound is a precursor for synthesizing drugs, particularly those targeting specific biological pathways .

Biological Studies

The compound has been investigated for its biochemical interactions:

  • Enzyme Inhibition Studies: Research indicates that it can inhibit certain enzymes, which may be beneficial in developing therapeutic agents for diseases like cancer. For instance, it has been shown to affect cell proliferation by altering cellular signaling pathways .
  • Microbial Degradation Studies: Certain bacteria can metabolize this compound, showcasing its potential environmental impact and the role of microorganisms in bioremediation efforts .

Industrial Applications

In industrial settings, this compound is utilized in:

  • Agrochemicals Production: It is involved in synthesizing herbicides and pesticides .
  • Rubber Chemicals: The compound serves as an intermediate in producing rubber additives and accelerators .

Case Study 1: Enzyme Interaction

A study demonstrated that this compound interacts with flavin-dependent monooxygenase, leading to the production of 4-amino-3-chlorophenol. This interaction highlights its significance in drug metabolism and enzyme inhibition research.

Case Study 2: Biodegradation

Research identified Cupriavidus sp. strain CNP-8 as a bacterium capable of utilizing this compound as a sole carbon and nitrogen source. This finding is crucial for developing bioremediation strategies for contaminated environments .

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to donate and accept electrons also plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 2-Chloro-4-nitroaniline
  • 5-Chloro-2-nitroaniline
  • 2-Bromo-5-nitroaniline

Comparison: 2-Chloro-5-nitroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2-Chloro-4-nitroaniline, the position of the nitro group in this compound results in different electronic effects and reactivity.

Biological Activity

2-Chloro-5-nitroaniline (C6H5ClN2O2) is a chlorinated nitroaromatic compound that has garnered attention due to its biological activity and potential environmental impact. This article explores its biological properties, degradation mechanisms, and implications for health and ecology.

This compound is characterized by the presence of both chloro and nitro functional groups, which contribute to its reactivity and toxicity. It is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. The compound is known for its stability in various environmental conditions, which raises concerns regarding its persistence and bioaccumulation.

Toxicity

Research indicates that this compound exhibits significant toxicity towards various organisms. In studies involving aquatic species, it has been shown to cause cellular damage and affect growth rates. For instance, its toxicity was evaluated in rat models, where it was identified as a mutagenic compound, suggesting potential risks to human health through environmental exposure .

Biodegradation

The biodegradation of this compound has been studied extensively due to its environmental implications. Certain bacterial strains have demonstrated the ability to degrade this compound effectively. For example, strain CNP-8 can utilize this compound as a sole carbon and nitrogen source, indicating its potential for bioremediation applications. The degradation process involves several enzymatic reactions leading to the formation of less harmful metabolites .

Table 1: Biodegradation Kinetics of this compound

Concentration (mM)Time for Complete Degradation (h)Maximum Degradation Rate (μM/h)
0.33621.2 ± 2.3
0.442-
0.554-
0.690-

The study demonstrated that higher concentrations of this compound lead to a prolonged lag phase in microbial degradation, indicating toxicity that inhibits bacterial growth .

The degradation pathway of this compound involves the reduction of the nitro group to form hydroxylamine intermediates, which are subsequently transformed into less toxic compounds through ring cleavage reactions . The enzymes involved include nitroreductases and dioxygenases that facilitate these transformations.

Enzymatic Pathways

  • Nitroreductase Activity : This enzyme catalyzes the reduction of nitro groups to hydroxylamines.
  • Dioxygenase Activity : Responsible for ring cleavage, leading to further breakdown of the compound into simpler molecules.

Environmental Impact

Due to its persistence in the environment, this compound poses a risk to aquatic ecosystems. Its presence in river sediments has been documented, with studies showing a biodegradation rate of approximately 0.07 hr^-1 in natural water systems . This highlights the need for effective monitoring and remediation strategies.

Case Studies

Several case studies have explored the effects of this compound on microbial communities in contaminated environments:

  • Study on Aquatic Microbial Communities : A study revealed that exposure to this compound altered the composition of microbial communities in freshwater ecosystems, leading to reduced biodiversity .
  • Bioremediation Trials : Field trials using strain CNP-8 demonstrated successful degradation of this compound in contaminated sites, showcasing the potential for bioremediation strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 2-chloro-5-nitroaniline?

  • Methodological Answer : The compound is typically synthesized via nitration and selective reduction of 4-nitroaniline. Recrystallization from methanol yields high-purity crystals (≥95%) suitable for structural studies . For bulk crystal growth, the vertical Bridgman technique optimizes parameters such as ampoule geometry (cone angle: 60°), temperature gradients (40–60°C/cm), and controlled nucleation rates to minimize defects .

Q. How can solubility data guide solvent selection for crystallization or reaction optimization?

  • Methodological Answer : Solubility in 12 solvents (e.g., NMP, acetone, ethanol) follows the order: NMP > acetone > 2-butanone > ethyl acetate > toluene > ethanol > methanol. Thermodynamic models (modified Apelblat equation, Wilson model) correlate solubility with temperature, enabling prediction of ideal solvents for recrystallization (e.g., methanol for high-temperature solubility) . Table 1 : Solubility (mole fraction, ×10⁻⁴) at 298 K:

SolventSolubility
NMP12.3
Methanol2.1
Ethyl acetate6.7

Q. What spectroscopic techniques confirm the molecular structure and functional groups?

  • Methodological Answer :

  • Single-crystal XRD : Confirms monoclinic structure (space group P2₁/n or P2₁/c), bond lengths (C–Cl: 1.737 Å, C–N: 1.465 Å), and near-planar geometry (max. deviation: 0.107 Å) .
  • FT-IR : Identifies N–H stretching (3350–3450 cm⁻¹), nitro group vibrations (1520 cm⁻¹ asymmetric, 1340 cm⁻¹ symmetric), and C–Cl peaks (750 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular interactions stabilize the crystal lattice of this compound?

  • Methodological Answer : N–H⋯O (2.89 Å) and N–H⋯N (3.12 Å) hydrogen bonds form a 3D network. Hirshfeld surface analysis quantifies contributions: H⋯O (25%), H⋯Cl (15%), and π–π stacking (Cg–Cg distance: 3.74 Å). These interactions are critical for thermal stability (decomposition onset: 220°C) .

Q. What experimental and computational challenges arise in determining pKa values for nitroaniline derivatives?

  • Methodological Answer : In concentrated H₂SO₄, extrapolation to zero acid concentration introduces errors due to HSO₄⁻ dissociation. Linear regression (correlation coefficient: 0.932) overestimates pKa by ~0.5 units. Computational methods (DFT with SMD solvation) improve accuracy but require calibration against experimental UV-Vis titration data .

Q. How can kinetic parameters from thermal analysis guide safe handling and storage?

  • Methodological Answer : Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

  • Stage 1 (220–300°C): Loss of NO₂ (ΔH = 98 kJ/mol).
  • Stage 2 (300–450°C): Cleavage of C–Cl bonds (Eₐ = 120 kJ/mol via Kissinger method).
    Storage below 25°C in inert atmospheres prevents premature degradation .

Q. What strategies resolve contradictions in crystallographic data refinement?

  • Methodological Answer : Discrepancies in hydrogen atom positioning (e.g., NH₂ groups) are addressed via:

  • Independent refinement : Isotropic displacement parameters for H atoms.
  • Constraints : Aromatic H atoms fixed at C–H = 0.95 Å.
  • Validation tools (e.g., PLATON ADDSYM) detect missed symmetry elements, reducing R1 to <0.03 .

Q. How does microhardness testing inform mechanical stability in single crystals?

  • Methodological Answer : Vickers microhardness (50–150 MPa) shows an indentation size effect (ISE). Load-dependent hardness (Hᵥ = 1.89 P⁰.⁷²) correlates with dislocation density (5.6 × 10¹² m⁻²), critical for applications in nonlinear optics .

Q. Data Contradiction Analysis

Q. Why do reported pKa values for this compound vary across studies?

  • Resolution : Discrepancies arise from solvent effects (e.g., H₂SO₄ vs. aqueous buffers) and extrapolation methods. UV-Vis spectroscopy in buffered solutions (pH 2–12) with ionic strength correction (Debye-Hückel) provides more reliable data (pKa = 1.2 ± 0.1) .

Q. How to reconcile differences in reported crystal lattice parameters?

  • Resolution : Variations in space group (P2₁/n vs. P2₁/c) stem from temperature-dependent phase transitions (173 K vs. 298 K). Low-temperature studies (173 K) yield tighter unit cells (e.g., a = 13.6233 Å vs. 13.89 Å at RT) due to reduced thermal motion .

Properties

IUPAC Name

2-chloro-5-nitroaniline
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InChI

InChI=1S/C6H5ClN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
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InChI Key

KWIXNFOTNVKIGM-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5ClN2O2
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DSSTOX Substance ID

DTXSID6038827
Record name 2-Chloro-5-nitroaniline
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Molecular Weight

172.57 g/mol
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Physical Description

Yellow solid; [HSDB] Gold colored powder; [MSDSonline]
Record name 2-Chloro-5-nitroaniline
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Solubility

Very soluble in acetone, ether, ethanol, acetic acid
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Vapor Pressure

0.000485 [mmHg]
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Color/Form

Yellow needles from petroleum ether

CAS No.

6283-25-6
Record name 2-Chloro-5-nitroaniline
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Melting Point

121 °C
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Synthesis routes and methods

Procedure details

In 10 ml of methylene chloride, was dissolved 2.9 g (0.01 mol) of N-(2-chloro-5-nitrophenyl)-α-pivaloylacetic acid amide, which is easily obtained by a reaction of 2-chloro-5-nitroaniline with pivaloylacetic acid ester; and then to this was added, slowly, 1.50 g (0.00525 mol) of 1,3-dibromo-5,5-dimethylhydantoin, on an ice bath, followed by stirring for 1 hour.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hydroxypentane-2,4-dione
2-Chloro-5-nitroaniline
3-Hydroxypentane-2,4-dione
3-Hydroxypentane-2,4-dione
2-Chloro-5-nitroaniline
3-Hydroxypentane-2,4-dione
2-Chloro-5-nitroaniline
3-Hydroxypentane-2,4-dione
2-Chloro-5-nitroaniline
3-Hydroxypentane-2,4-dione
3-Hydroxypentane-2,4-dione
2-Chloro-5-nitroaniline
3-Hydroxypentane-2,4-dione
3-Hydroxypentane-2,4-dione
2-Chloro-5-nitroaniline

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